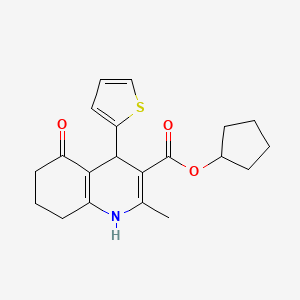![molecular formula C24H30N2O7 B5216055 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The compound acts as an SSRI by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. It also acts as a 5-HT1A receptor agonist, which enhances the activity of serotonin by binding to its receptors. This dual mechanism of action leads to an increase in the concentration of serotonin in the brain, which is associated with an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects:
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has been shown to increase the levels of serotonin and its metabolites in the brain. It also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. The compound has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate in lab experiments include its high potency, selectivity, and specificity. It is also relatively easy to synthesize and has a low toxicity profile. However, the compound has limitations in terms of its stability, solubility, and bioavailability. These factors need to be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for the research on 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate. One area of research could focus on the development of novel analogs with improved stability, solubility, and bioavailability. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, the compound could be studied for its potential use in the treatment of other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate involves the reaction of 1-(4-methoxyphenoxy)acetyl-4-(3-phenylpropyl)piperazine with oxalic acid in the presence of a suitable solvent. The reaction is carried out under controlled conditions, and the product is obtained in high yield and purity.
Scientific Research Applications
1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate has shown potential in the treatment of various diseases, including depression, anxiety, and schizophrenia. It acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. The compound has also been studied for its potential use in the treatment of neuropathic pain and as an analgesic.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3.C2H2O4/c1-26-20-9-11-21(12-10-20)27-18-22(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19;3-1(4)2(5)6/h2-4,6-7,9-12H,5,8,13-18H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUJNZLWCWSVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5215982.png)
![N-[2-(dimethylamino)ethyl]-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide](/img/structure/B5215986.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylthio)benzamide](/img/structure/B5216004.png)

![1-[6-(2-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5216024.png)
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5216027.png)

![1-(2-chloro-6-fluorobenzyl)-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5216040.png)

![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)